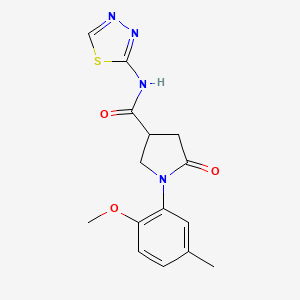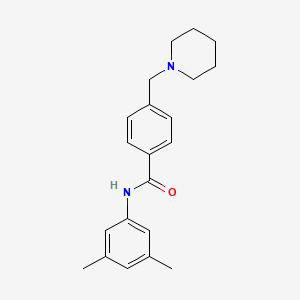![molecular formula C19H23N3O4S B4438883 1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4438883.png)
1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in the field of biochemistry and physiology, making it an important area of study for researchers in these fields.
Mecanismo De Acción
The mechanism of action of 1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline involves the inhibition of certain enzymes. This compound has been found to be a potent inhibitor of enzymes such as phosphodiesterase and protein kinase C, which are involved in a wide range of biological processes. By inhibiting these enzymes, this compound can be used to study the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects, making it useful for studying the role of inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline in lab experiments is its high purity and stability. This compound has been found to be highly pure and stable, making it an ideal candidate for use in scientific research. However, one of the limitations of using this compound is that it can be expensive to synthesize, making it difficult for researchers with limited funding to use in their experiments.
Direcciones Futuras
There are many future directions for the study of 1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline. One potential direction is the study of its potential use in cancer treatment. This compound has been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Another potential direction is the study of its anti-inflammatory effects, which could have implications for the treatment of various inflammatory diseases. Additionally, further research could be done to explore the potential use of this compound in other areas of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in the field of biochemistry and physiology. It has been shown to be a potent inhibitor of certain enzymes, making it useful for studying the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-18(14(2)26-20-13)27(24,25)22-12-6-10-17(22)19(23)21-11-5-8-15-7-3-4-9-16(15)21/h3-4,7,9,17H,5-6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQQLNGGYYMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438804.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438818.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4438827.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4438829.png)



![N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)

![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438900.png)
![N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4438902.png)